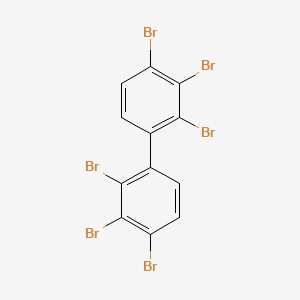
2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. Due to their persistence in the environment and potential health risks, the use of polybrominated biphenyls has been restricted or banned in many regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the biphenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves large-scale bromination processes. The compound is produced by grinding and blending brominated biphenyl mixtures with additives to prevent caking and ensure uniformity. The production process is designed to meet stringent safety and environmental regulations due to the toxic nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the biphenyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate substitution reactions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in the production of plastics, textiles, and electronic devices.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its toxicological properties and potential health risks.
Industry: Applied in the manufacturing of flame-resistant materials and products
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves its interaction with cellular components. The compound acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
Comparación Con Compuestos Similares
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is part of the polybrominated biphenyl family, which includes other similar compounds such as:
- 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl
- 2,2’,4,4’,6,6’-Hexabromo-1,1’-biphenyl
- 2,2’,3,4,5,6-Hexabromo-1,1’-biphenyl
These compounds share similar structures and properties but differ in the positions and number of bromine atoms attached to the biphenyl ring. The unique arrangement of bromine atoms in 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl contributes to its specific chemical and biological behavior .
Propiedades
Número CAS |
82865-89-2 |
|---|---|
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-(2,3,4-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H |
Clave InChI |
PTJQVJQAZSLKJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


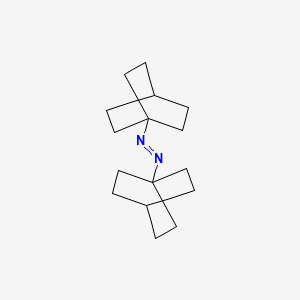
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

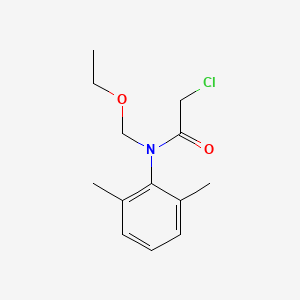
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
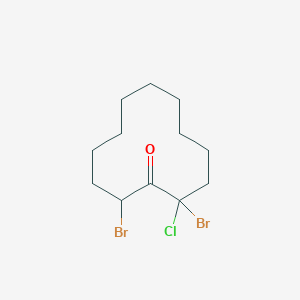
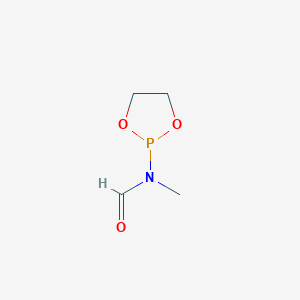
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)

![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
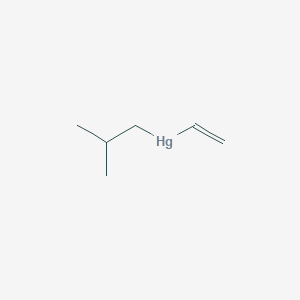
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
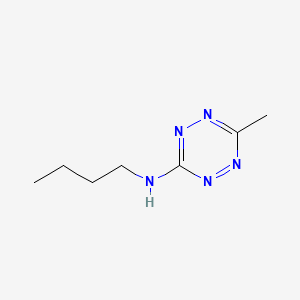
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
